(E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
5-[5-[(E)-[1-(4-ethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c1-3-15-4-7-17(8-5-15)28-25(31)20(14(2)27-28)13-18-9-11-22(32-18)16-6-10-19-21(12-16)24(30)26-23(19)29/h4-13H,3H2,1-2H3,(H,26,29,30)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFXMQMATHDQBP-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)C(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)/C(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the condensation of 4-ethylbenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic conditions. The resulting intermediate is then reacted with furan-2-carbaldehyde in the presence of a base to form the furan-pyrazole conjugate. Finally, this intermediate undergoes a cyclization reaction with phthalic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Pyrazolone Core Construction
The pyrazolone ring in the compound is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example:
-
Hydrazine + β-keto ester :
Reaction of 4-ethylphenylhydrazine with ethyl acetoacetate under acidic conditions yields the pyrazolone scaffold . -
Oxidative cyclization :
In some cases, substituted pyrazolones are formed via oxidation of hydrazones, as seen in related compounds .
Knoevenagel Condensation
The α,β-unsaturated ketone bridge (linking pyrazolone and furan) forms via a Knoevenagel condensation :
-
A pyrazolone-derived aldehyde reacts with a methyl-substituted furan in the presence of a base (e.g., piperidine) .
Example :
Pyrazolone aldehyde + 5-methylfuran-2-carbaldehyde → (E)-configured α,β-unsaturated ketone .
Isoindoline-1,3-dione Attachment
The isoindoline-1,3-dione moiety is introduced via nucleophilic substitution or cycloaddition :
-
Phthalimide derivatives react with amine-functionalized intermediates under Mitsunobu or Ullmann coupling conditions .
-
Diels-Alder reactions involving furan as a diene have also been reported for similar systems .
Electrophilic Substitution
-
Furan ring :
The electron-rich furan undergoes electrophilic substitution at the C-5 position. Halogenation and nitration are common .
Example :
Bromination with NBS (N-bromosuccinimide) yields 5-bromo-furan derivatives . -
Pyrazolone ring :
The NH group in pyrazolone participates in alkylation or acylation reactions .
Photochemical Reactions
-
The α,β-unsaturated ketone system enables [2+2] photocycloadditions under UV light, forming cyclobutane derivatives .
-
E/Z isomerization is observed in similar compounds due to the conjugated double bond .
Reductive Transformations
-
Catalytic hydrogenation :
Selective reduction of the α,β-unsaturated ketone to a saturated ketone using Pd/C or Raney Ni . -
Isoindoline-dione reduction :
LiAlH4 reduces the dione to a diol, though this disrupts the aromatic system .
Acid/Base Sensitivity
-
The pyrazolone ring undergoes hydrolysis under strong acidic or basic conditions, yielding hydrazine and diketone fragments .
-
The isoindoline-dione moiety is stable in neutral conditions but degrades in concentrated acids .
Thermal Stability
-
Thermogravimetric analysis (TGA) of analogs shows decomposition above 250°C, primarily due to furan ring degradation .
COX-II Inhibition
Pyrazolone derivatives exhibit COX-II selectivity when substituted with sulfonamide or methylsulfonyl groups . For example:
| Compound Feature | IC50 (COX-II) | Reference |
|---|---|---|
| 4-(Methylsulfonyl)phenyl | 0.8 μM | |
| 3-Methylpyrazolone | 1.2 μM |
Anticancer Activity
Isoindoline-dione derivatives show topoisomerase inhibition and cytotoxicity against renal cancer cell lines (e.g., UO-31) .
Comparative Reaction Data
Scientific Research Applications
Chemistry
In chemistry, (E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities include anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its electronic properties make it suitable for applications in optoelectronics and nanotechnology.
Mechanism of Action
The mechanism of action of (E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA or RNA could result in anticancer or antimicrobial activities.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis with key analogs:
| Compound Name | Core Structure | Key Substituents | Biological Activities | Reference |
|---|---|---|---|---|
| (E)-Target Compound | Pyrazolylidene + isoindoline-dione | 4-Ethylphenyl, methyl, furan | Potential multi-target activity (e.g., kinase inhibition) | |
| Thiazolidinedione derivatives | Thiazolidinone | Variable alkyl/aryl groups | Antidiabetic (PPARγ modulation) | |
| Pyrazole derivatives | Pyrazole | Fluorinated or methoxy substituents | Anticancer, antimicrobial | |
| Benzothiazole derivatives | Benzothiazole | Sulfur-containing heterocycle | Antimicrobial, anti-inflammatory | |
| (5Z)-3-Dodecyl-thiazolidinone | Thiazolidinone + pyrazole | Dodecyl chain, fluorinated aromatic | Enhanced lipophilicity, surfactant-like properties |
Pharmacological and Physicochemical Properties
- Bioactivity : Unlike thiazolidinediones (antidiabetic) or simple pyrazoles (anticancer), the target compound’s isoindoline-dione group may enable DNA intercalation or topoisomerase inhibition, as seen in related isoindole derivatives .
- Substituent Effects : Fluorine or chlorine in similar compounds () increases metabolic stability, whereas the target compound’s ethyl group balances steric bulk and electronic effects for optimized target binding .
Unique Advantages
- Multi-Ring System: The pyrazolylidene-furan-isoindoline-dione architecture offers diverse π-π stacking and hydrogen-bonding interactions, unlike simpler thiazolidinone or pyrazole derivatives .
- Synergistic Pharmacophores : The isoindoline-dione moiety’s electron-deficient nature complements the pyrazolylidene’s tautomeric flexibility, enabling dual-mode interactions with biological targets .
Research Findings and Data
Key Comparative Studies
- Antimicrobial Activity: In a study of pyrazole-thiazolidinone hybrids, fluorinated analogs () showed 2–4× higher antimicrobial potency than non-halogenated variants.
- Cytotoxicity: Pyrazole-isoindoline hybrids demonstrated IC₅₀ values of 8–12 μM in cancer cell lines, comparable to thiazolidinediones (IC₅₀: 10–15 μM) but with lower toxicity to normal cells .
- Metabolic Stability : Ethyl-substituted aromatic systems (as in the target compound) exhibit longer half-lives (t₁/₂: ~6 hours) than methoxy analogs (t₁/₂: ~3 hours) in hepatic microsome assays .
Limitations and Challenges
- Synthetic Complexity: Multi-step synthesis (e.g., cyclocondensation, Suzuki coupling) results in lower yields (~30–40%) compared to simpler thiazolidinones (~60–70%) .
- Biological Selectivity : The broad pharmacophore profile may lead to off-target effects, a issue less prevalent in narrower-scope analogs like benzothiazoles .
Biological Activity
The compound (E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione represents a complex organic structure with potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its anticancer properties, antioxidant effects, and other pharmacological activities.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 425.44 g/mol. Its structural complexity includes a pyrazole moiety, furan ring, and isoindoline structure, which may contribute to its diverse biological activities.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In various studies, derivatives of similar structures have shown promising results against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 18 | MCF-7 | 1.27 | Induces apoptosis via AKT/mTOR pathway inhibition |
| Compound 19 | MCF-7 | 1.50 | Inhibition of VEGF expression |
| Compound 20 | MCF-7 | 1.31 | Inhibition of HIF-1α expression |
These compounds demonstrated the ability to inhibit the proliferation of breast cancer cells effectively while sparing normal cells, indicating a selective cytotoxicity that is crucial for therapeutic applications .
Antioxidant Activity
The antioxidant potential of the compound has also been explored. Compounds with similar structural features have shown varying degrees of antioxidant activity measured by their IC50 values in DPPH assays:
| Compound | EC50 (mM) | Activity |
|---|---|---|
| Compound 6 | 0.00918 | Strong radical scavenger compared to ascorbic acid |
| Compound 5d | 0.01267 | More active than ascorbic acid |
| Compound 5m | 0.03243 | Lowest antioxidant activity in the series |
These findings suggest that the compound may play a role in reducing oxidative stress, which is linked to various diseases including cancer .
Other Biological Activities
In addition to its anticancer and antioxidant properties, the compound may exhibit other pharmacological effects:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in treating infections.
- Anti-inflammatory Effects : Preliminary studies indicate that similar compounds can reduce inflammation markers in vitro.
Case Studies
Several case studies have highlighted the effectiveness of compounds structurally related to this compound:
- Breast Cancer Treatment : A study evaluated the effects of a derivative on MCF-7 cells and reported significant apoptosis induction through mitochondrial pathways.
- Oxidative Stress Reduction : Another study demonstrated that administration of related compounds reduced lipid peroxidation in cellular models.
Q & A
Q. What are the recommended synthetic routes for (E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione?
The compound can be synthesized via multi-step condensation reactions. A common approach involves:
- Step 1 : Formation of the pyrazolone core by reacting 1-(4-ethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one with a suitable aldehyde under acidic conditions.
- Step 2 : Condensation of the pyrazolone intermediate with a furan-2-carbaldehyde derivative to introduce the furylidene moiety.
- Step 3 : Coupling the resulting product with isoindoline-1,3-dione using a Knoevenagel or Wittig reaction. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like Z/E isomers .
Q. How should researchers characterize the purity and structural integrity of this compound?
A combination of analytical techniques is recommended:
- HPLC : To assess purity (>95% by peak area) using a C18 column with UV detection at 254 nm .
- FTIR : Confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the isoindoline-dione and pyrazolone moieties) .
- NMR : ¹H/¹³C NMR to verify stereochemistry and detect impurities (e.g., DMSO-d₆ as solvent, with assignments based on coupling constants for E/Z isomer differentiation) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion) .
Q. What solvent systems are optimal for recrystallization?
Recrystallization from a mixture of ethyl acetate and hexane (3:1 v/v) at 4°C yields high-purity crystals. For polar derivatives, DMF/water (gradient cooling) is effective .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected NOE correlations in NMR?
- Case Study : If NOE correlations suggest non-planar geometry conflicting with computational models:
Perform DFT calculations (e.g., B3LYP/6-31G**) to predict the most stable conformation.
Validate with X-ray crystallography to confirm intramolecular hydrogen bonding or steric hindrance .
Re-examine solvent effects (e.g., DMSO may induce aggregation, altering observed NOEs) .
Q. What strategies minimize Z/E isomerization during synthesis?
- Steric Control : Use bulky substituents (e.g., 4-ethylphenyl) to favor the E-configuration via steric hindrance .
- Thermodynamic Control : Prolonged heating in toluene under reflux shifts equilibrium toward the more stable isomer .
- Chromatographic Separation : Employ preparative HPLC with a chiral column (e.g., Chiralpak IA) to isolate isomers .
Q. How can flow chemistry improve yield and scalability?
- Design of Experiments (DoE) : Use a fractional factorial design to optimize parameters (residence time, temperature, catalyst loading). For example, a 2⁴⁻¹ design reduces experimental runs by 50% while identifying critical factors .
- Continuous-Flow Setup : Reduces side reactions (e.g., hydrolysis) via precise control of reaction time and mixing efficiency. A microreactor with a Pd/C catalyst bed achieved 85% yield in <30 minutes .
Q. What computational methods predict the compound’s photophysical properties?
- TD-DFT : Calculate excited-state transitions (e.g., HOMO→LUMO gaps) using Gaussian16 with CAM-B3LYP functional. Compare with experimental UV-Vis spectra (e.g., λmax ~450 nm in DCM) .
- Solvatochromism Analysis : Evaluate solvent polarity effects on fluorescence quantum yield (e.g., higher ΦF in non-polar solvents due to reduced non-radiative decay) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Hypothesis : Polymorphism or hydrate formation alters melting behavior.
- Validation Steps :
Perform DSC/TGA to detect phase transitions or solvent loss.
Recrystallize under controlled humidity and re-measure .
Compare with predicted melting points (e.g., using ChemAxon or MPBPWIN) .
Q. Why do biological activity assays show variability across batches?
- Root Cause : Trace impurities (e.g., residual Pd from coupling reactions) may inhibit enzyme activity.
- Mitigation :
- Purify via size-exclusion chromatography to remove metal catalysts.
- Validate purity with ICP-MS (detection limit <0.1 ppm for Pd) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
